Tigloylgomisin O
Overview
Description
Tigloylgomisin O is a chemical compound with the molecular formula C28H34O8 . It is a type of dibenzocyclooctadiene lignan , which are major components found in the Schisandra genus plants . The compound has an average mass of 498.565 Da and a monoisotopic mass of 498.225372 Da .
Molecular Structure Analysis
This compound has a complex molecular structure with multiple functional groups . It contains 8 hydrogen bond acceptors and 7 freely rotating bonds . The compound also has a polar surface area of 82 Ų and a molar refractivity of 133.3±0.4 cm³ .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ and a boiling point of 608.3±55.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 90.4±3.0 kJ/mol . The compound also has a flash point of 257.4±31.5 °C .
Scientific Research Applications
1. Identification and Structural Analysis
Tigloylgomisin O was first identified as a new dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, alongside other lignans like benzoylgomisin U and gomisin U. Its structure was determined through chemical and spectral studies, which provided a deeper understanding of the chemical composition of Schisandra sphenanthera (Ikeya, Sugama, Okada, & Mitsuhashi, 1991).
2. Role in Traditional Medicine
Another study highlighted the isolation of tigloylgomisin H (related to this compound) from Schizandra chinensis, a plant used in traditional medicine for its tonic, anti-tussive, and anti-aging properties. This study's chemical and spectral analysis contributed to understanding the plant's traditional medicinal uses (Ikeya, Taguchi, & Yosioka, 1978).
3. Anti-HIV Properties
A bioactivity-directed fractionation study led to the identification of tigloylgomisin P (closely related to this compound) as part of a group of lignans with potential anti-HIV properties. This discovery was made from an ethanolic extract of Schisandra rubriflora fruits, indicating the potential of these compounds in medical research (Chen, Kilgore, Lee, & Chen, 2006).
4. Cancer Prevention and Detoxification Enzyme Induction
Tigloylgomisin H, closely related to this compound, has been studied for its ability to induce the phase II detoxification enzyme NQO1 in hepatocarcinoma cells. This suggests a potential role in liver cancer prevention, highlighting the compound's significance in cancer research (Lee, Kim, Lee, Yun, & Nho, 2009).
Mechanism of Action
While the exact mechanism of action of Tigloylgomisin O is not fully understood, it is known that dibenzocyclooctadiene lignans, the group to which this compound belongs, have shown significant anticancer effects . They are believed to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways .
Safety and Hazards
Properties
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFSXFJGNZAER-VDJLVHAZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130855-74-2 | |
Record name | Tigloylgomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIGLOYLGOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48F9D29682 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.